molecular formula C17H22N4O3 B10870893 (4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10870893
M. Wt: 330.4 g/mol
InChI Key: HTXFKTQUMJBTLS-LDADJPATSA-N
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Description

1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(MORPHOLINOAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, a methyl group, and a morpholinoamino ethylidene moiety attached to a pyrazolone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(MORPHOLINOAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the methoxyphenyl and methyl groups. The final step involves the formation of the (Z)-1-(morpholinoamino)ethylidene moiety through a condensation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(MORPHOLINOAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(MORPHOLINOAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(MORPHOLINOAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

    1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE: Lacks the (Z)-1-(morpholinoamino)ethylidene moiety.

    1-(4-HYDROXYPHENYL)-3-METHYL-4-[(Z)-1-(MORPHOLINOAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: The presence of the (Z)-1-(morpholinoamino)ethylidene moiety in 1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(MORPHOLINOAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE distinguishes it from other similar compounds, potentially conferring unique biological activities and chemical properties.

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-4-[(E)-C-methyl-N-morpholin-4-ylcarbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C17H22N4O3/c1-12(18-20-8-10-24-11-9-20)16-13(2)19-21(17(16)22)14-4-6-15(23-3)7-5-14/h4-7,19H,8-11H2,1-3H3/b18-12+

InChI Key

HTXFKTQUMJBTLS-LDADJPATSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)/C(=N/N3CCOCC3)/C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NN3CCOCC3)C

Origin of Product

United States

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